molecular formula C7H6BrNO2 B1355233 Methyl 6-bromopyridine-2-carboxylate CAS No. 26218-75-7

Methyl 6-bromopyridine-2-carboxylate

Cat. No.: B1355233
CAS No.: 26218-75-7
M. Wt: 216.03 g/mol
InChI Key: SGNCOKUHMXLGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromopicolinate

Biological Activity

Methyl 6-bromopyridine-2-carboxylate (MBC) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of MBC's biological activity, synthesis, applications, and relevant case studies.

MBC has the molecular formula C7H6BrNO2C_7H_6BrNO_2 and a molecular weight of 202.04 g/mol. It features a bromine atom at the 6-position of the pyridine ring, which significantly influences its reactivity and biological properties. The compound is categorized as an aromatic ester derived from 6-bromopyridine-2-carboxylic acid, making it a valuable building block for synthesizing various biologically active molecules.

Synthesis Methods

The synthesis of MBC can be achieved through several methods, including:

  • Bromination of Methyl 2-Pyridinecarboxylate : Using N-bromosuccinimide (NBS) as a brominating agent.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to couple MBC with various arylboronic acids or other coupling partners, enhancing its functional diversity .

Biological Activity

MBC exhibits notable biological activity, particularly in the following areas:

  • Medicinal Chemistry : It serves as a precursor for compounds that have shown potential as inhibitors for various enzymes and receptors. For example, MBC has been investigated for its role in developing inhibitors for Bruton's tyrosine kinase (BTK), which is significant in B-cell signaling and cancer treatment.
  • Anticancer Research : Studies have explored MBC's potential in creating novel anticancer agents. Its structural features allow it to interact with biological targets effectively, although specific mechanisms of action remain under investigation .

Case Studies

  • Inhibition of Bruton's Tyrosine Kinase :
    • A study demonstrated that derivatives of MBC could inhibit BTK effectively. This inhibition is crucial for developing therapies for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
  • Synthesis of Antiviral Compounds :
    • Research indicated that MBC could be used to synthesize antiviral agents targeting viral proteases, which are essential for viral replication. The modifications on the pyridine ring enhance binding affinity to viral proteins .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of MBC is crucial for its development as a therapeutic agent. Studies have shown that modifications to its structure can significantly enhance or diminish its biological activity:

  • Metabolism : Initial studies suggest that MBC undergoes metabolic transformations that may affect its efficacy and safety profile.
  • Bioavailability : Investigations into the compound's solubility and absorption characteristics are ongoing to optimize its formulation for therapeutic use .

Comparative Analysis

The following table compares MBC with structurally similar compounds in terms of their biological properties:

Compound NameStructureSimilarity IndexNotable Properties
Ethyl 6-bromopyridine-2-carboxylateSimilar brominated pyridine0.88Used in similar synthetic applications
6-Bromo-3-methylpicolinic acidDifferent position of methyl0.90Exhibits distinct biological activities
6-Bromo-5-methylpicolinic acidDifferent position of methyl0.93Potentially different pharmacological profiles
6-Bromo-3-hydroxypicolinic acidHydroxy substituent0.86Increased solubility and reactivity

This comparison highlights how the specific placement of functional groups in MBC influences its reactivity and interactions with biological systems compared to similar compounds.

Properties

IUPAC Name

methyl 6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCOKUHMXLGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584623
Record name Methyl 6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-75-7
Record name Methyl 6-bromo-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26218-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopicolinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-2-pyridinecarboxylic acid (0.3 g, 1.5 mmol), thionyl chloride (0.27 ml, 3.7 mmol) and DMF (catalytic amount) in methanol (10 ml) was heated to reflux for 2 hrs under nitrogen atmosphere. The reaction mixture was concentrated to dryness to provide methyl 6-bromo-2-pyridinecarboxylate.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-bromopicolinic acid (1.99 g) in DMF (10 mL) was treated with potassium carbonate (1.40 g) and then methyl iodide (4 mL) at room temperature for 20 h. The reaction mixture was diluted with dichloromethane (60 mL) and filtered. The filtrate was extracted with brine (twice), dried (MgSO4), and concentrated under vacuum to give methyl 6-bromopicolinate as a pale yellow solid (1.75 g).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Treat 6-bromopicolinic acid (1.99 g) in DMF (10 mL) with potassium carbonate (1.40 g) and then methyl iodide (4 mL) at room temperature for 20 h. Dilute the reaction mixture with dichloromethane (60 mL) and filter. Extract the filtrate with brine (twice), dry (MgSO4), and concentrate in vacuo to give methyl 6-Bromopicolinate pale yellow solid (1.75 g).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

6-Bromopyridine-2-carboxylic acid (6.000 g) was heated in refluxing methanol (180 mL) containing conc. sulphuric acid (2 mL) for 4 hrs. The reaction mixture was then cooled to ˜0° C. and conc. ammonia (4.8 mL) was added. The resulting solution was evaporated to give a white residue. This white solid was partitioned between brine and dichloromethane (100/100 mL). After thorough shaking the organic layer was dried (magnesium sulphate) and evaporated to give a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

6-Bromopicolinic acid (411 mg, 2.03 mmol) was slurried in anhydrous MeOH (6 ml). Concentrated sulfuric acid (0.3 ml) was added and the resulting solution was stirred at room temperature for approximately 3 h. EtOAc was added, followed by a saturated solution of sodium bicarbonate. The phases were separated, and the organic phase was washed with water, dried over MgSO4, and concentrated to dryness. The crude ester (313 mg) was used without further purification.
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromopyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromopyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromopyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromopyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromopyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromopyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.